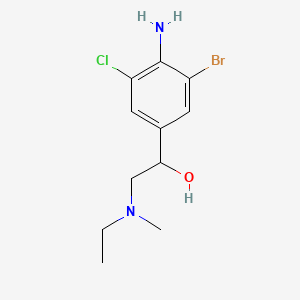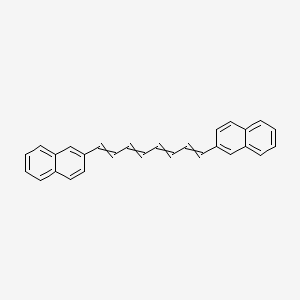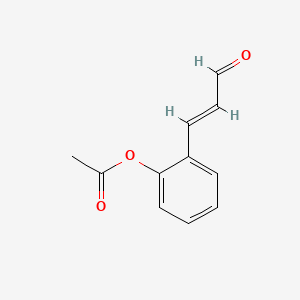
2,2'-(1,3-Dioxolane-2,2-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is a chemical compound that features a dioxolane ring fused with two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine involves its interaction with specific molecular targets. The dioxolane ring and pyridine groups can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and enzymes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
- 2,2’-(1,3-Dioxolane-2,2-diyl)diacetate
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is unique due to its combination of a dioxolane ring with pyridine groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
42772-86-1 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-(2-pyridin-2-yl-1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C13H12N2O2/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12/h1-8H,9-10H2 |
InChI-Schlüssel |
KLUXEBVEEMYREC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
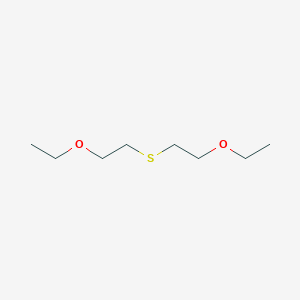

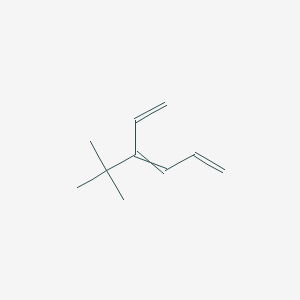
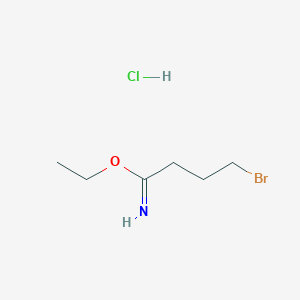
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


